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Introduction and Chemical Foundations

Nitroxoline (5-nitro-8-hydroxyquinoline) represents a fascinating case study in drug repurposing, bridging
traditional antimicrobial therapy with emerging applications in oncology and immunology. As a derivative of
8-hydroxyquinoline, nitroxoline features a privileged chemical structure that confers a rich diversity of
biological properties through its coordinated chelation of metal ions. The molecular structure contains both
oxygen and nitrogen donor atoms that form stable coordination complexes with essential divalent cations,
particularly zinc, copper, and iron [1] [2]. This chelation capacity fundamentally underpins nitroxoline's
multifaceted mechanisms across biological systems, from bacterial metal homeostasis disruption to cancer

cell pathway modulation.

Originally developed as an antibiotic over fifty years ago, nitroxoline has been primarily used for urinary
tract infections in several European and Asian countries, where it has demonstrated an excellent safety
profile [3]. The compound's minimal toxicity in clinical use, combined with its recently discovered
pleiotropic effects, has stimulated renewed scientific interest in its repurposing potential. Current research
reveals that nitroxeline's biological activity extends far beyond its traditional antimicrobial applications,
encompassing anti-biofilm, anticancer, and anti-inflammatory properties through mechanisms that

continue to be elucidated [4] [5].
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Antimicrobial Mechanisms of Action

Metal Chelation and Bacterial Intoxication

Nitroxoline exerts its primary antibacterial effects through a sophisticated metallophore activity that
distinguishes it from conventional antibiotics. Rather than simply sequestering essential metals to starve
bacterial cells, nitroxoline actively facilitates intracellular metal accumulation, particularly copper and
zinc, resulting in metal intoxication [3]. This mechanism was elucidated through comprehensive genetic and
proteomic approaches demonstrating that nitroxoline treatment significantly increases intracellular copper

and zinc concentrations in bacterial cells, disrupting metal homeostasis and generating cytotoxic effects [3].

The spectrum of activity for nitroxoline encompasses a surprisingly broad range of Gram-negative
bacteria, including multidrug-resistant pathogens for which therapeutic options are increasingly limited.
Systematic profiling of over 1,000 clinical isolates revealed potent activity against Acinetobacter
baumannii (MIC50 = 2 pg/ml), various Enterobacterales (median MIC = 4 pg/ml), and Salmonella spp.
(average MIC = 3.45 pg/ml) [3]. Notably, nitroxoline demonstrates bactericidal activity against A.
baumannii at concentrations as low as 8 pg/ml, causing rapid cell lysis within 4.5 hours of exposure—a

significant finding that challenges the traditional classification of nitroxoline as purely bacteriostatic [3].

Additional Antibacterial Mechanisms and Resistance

Beyond its primary metal chelation activity, nitroxeline displays secondary antibacterial effects that
enhance its therapeutic potential. The compound significantly alters outer membrane integrity in Gram-
negative bacteria, which underlies its potent synergies with large-scaffold antibiotics typically excluded by
intact bacterial membranes [3]. This membrane-disrupting activity enables nitroxoline to resensitize resistant

bacterial strains to conventional antibiotics, particularly celistin, both in vitro and in vivo models [3].

The resistance mechanisms observed across bacterial species primarily involve upregulated efflux pump
activity. Mutations in regulatory genes such as emrR (which represses the EmrAB-TolC efflux system) and
modifications to the ogxRAB efflux system represent the most commonly identified resistance pathways
[3]. Despite decades of clinical use, resistance to nitroxoline remains relatively uncommon in clinical

isolates, supporting its potential for expanded therapeutic applications [3].
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Table 1: Nitroxoline Antimicrobial Activity Spectrum Against Gram-Negative Pathogens

Bacterial Species MIC50 (pg/ml)  MIC90 (pg/ml) Resistance Notes

Escherichia coli 4 16 Rare resistance; breakpoint: 16 pg/ml
Acinetobacter baumannii 2 4 Bactericidal at 8 pg/ml

Klebsiella pneumoniae 4 8 Efflux pump mutations common
Salmonella spp. 2 8 Highly susceptible

Pseudomonas aeruginosa 32 64 Limited natural susceptibility

The following diagram illustrates nitroxoline's multifaceted antibacterial mechanisms:
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Nitroxoline's antibacterial mechanism involves primary metal chelation leading to intoxication and
secondary membrane damage enabling antibiotic synergy, with resistance primarily occurring through efflux

upregulation.
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Beyond Antibacterial Activity

Anticancer Mechanisms

The anticancer properties of nitroxoline represent one of the most promising areas for therapeutic
repurposing. The compound demonstrates potent anti-proliferative activity against diverse cancer cell lines,
including pancreatic, breast, bladder, and hematological malignancies [6] [7]. These effects are mediated
through multiple complementary mechanisms, with metalloprotein inhibition representing a central
pathway. Nitroxoline potently inhibits methionine aminopeptidase-2 (MetAP2) with an IC50 of 54.8 nM,
an enzyme critically involved in angiogenesis and endothelial cell proliferation [6]. This inhibition triggers a
cascade of events including p21 upregulation, cyclin E/CDK2 complex suppression, and ultimately G1-S

cell cycle arrest in endothelial cells, effectively inhibiting tumor angiogenesis [6].

Integrative proteomic analyses have revealed that nitroxoline induces widespread changes in cancer cell
protein expression, significantly downregulating Na/K-ATPase pump subunits and B-catenin, while
simultaneously impairing mitochondrial function and inducing DNA damage response [7]. These
coordinated effects disrupt critical cancer cell pathways including PI3K/AKT signaling, mTOR pathways,
and EIF2 signaling, creating a multimodal attack on tumor viability [7]. Additionally, nitrexeline functions
as a potent inhibitor of cathepsin B, a lysosomal protease involved in extracellular matrix degradation and
tumor metastasis [8]. The inhibition occurs through a novel noncompetitive, reversible mechanism with Ki

values comparable to other established cathepsin B inhibitors [8].

Immunomodulatory and Anti-inflammatory Effects

Recent discoveries have identified nitroxoline as a novel inhibitor of the NLRP3 inflammasome, a
multiprotein complex that plays a central role in sterile inflammatory diseases [9]. Through direct interaction
with the NACHT domain of NLRP3, nitroxoline inhibits inflammasome assembly and subsequent
activation of caspase-1, thereby reducing the cleavage and secretion of pro-inflammatory cytokines IL-1§
and IL-18 [9]. This specific inhibition occurs at concentrations achievable during urinary tract infection
treatment (10-20 pM), without affecting the related AIM2 or NLRC4 inflammasomes or the upstream NF-kB

signaling pathway [9].
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The anti-inflammatory activity extends to the inhibition of pyroptotic cell death, a highly inflammatory
form of programmed cell death mediated by gasdermin D cleavage [9]. Nitroxeline treatment significantly
reduces gasdermin D processing and the subsequent formation of membrane pores that facilitate cytokine
release and cell swelling [9]. This specific inflammasome targeting positions nitroxoline as a promising
therapeutic candidate for diverse inflammatory conditions, including gout, atherosclerosis, and diabetes-

related inflammation, conditions currently lacking specific NLRP3-targeted treatments [9].

Table 2: Summary of Nitroxoline's Multimodal Mechanisms Beyond Antibacterial Activity

Experimental

Therapeutic Area Molecular Targets  Cellular Effects .
Evidence
Anticancer MetAP2 (IC50 = Anti-angiogenesis, cell Xenograft models: 60%
54.8 nM) cycle arrest tumor reduction
Anticancer Cathepsin B Inhibition of ECM MCF-10A neoT cell
(reversible degradation, metastasis assays
inhibition)
Anticancer Na/K-ATPase, - Impaired migration, Proteomic analysis in
catenin invasion, growth AsPC-1 cells
Anti-inflammatory NLRP3 NACHT Reduced IL-1[3, IL-18, THP-1 cells, human
domain pyroptosis PBMCs
Antifungall/Antiparasitic Metal-dependent Growth inhibition, biofilm  Clinical case reports
enzymes disruption

Experimental Methodologies for Mechanistic Studies

Antimicrobial Susceptibility Testing

Standardized broth microdilution assays represent the cornerstone methodology for determining
nitroxoline's minimum inhibitory concentrations (MICs) against bacterial pathogens [3]. These assays

should be performed in cation-adjusted Mueller-Hinton broth according to CLSI guidelines, with nitroxeline
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concentrations typically ranging from 0.25 to 128 pg/ml. Disk diffusion and agar dilution methods provide
orthogonal validation, with studies demonstrating excellent correlation between these methods (Pearson
correlation R = 0.94 between broth and agar dilution) [3]. For assessment of bactericidal versus bacteriostatic
activity, time-kill assays are essential, with bactericidal defined as a >3 log10 reduction in colony-forming

units (CFU)/ml over 24 hours [3].

Metal Chelation Assessment

Direct measurement of intracellular metal concentrations provides critical evidence of nitroxoline's
metallophore activity. This typically involves inductively coupled plasma mass spectrometry (ICP-MS)
analysis of bacterial cell lysates following nitroxoline treatment, with particular focus on zinc and copper
levels [3]. Complementary approaches include bacterial metal sensitivity assays in metal-restricted
conditions and transcriptomic analysis of metal homeostasis regulons [3]. For visualization of membrane
damage, propidium iodide uptake assays and electron microscopy effectively demonstrate nitroxoline's

disruptive effects on outer membrane integrity [3].

Cancer Mechanism Elucidation

Comprehensive proteomic profiling using shotgun proteomics approaches has proven invaluable for
identifying nitroxoline's multifaceted effects in cancer cells [7]. Typical workflows involve LC-MS/MS
analysis of nitroxoline-treated versus control cells, with label-free quantification using software such as
PEAKS-Q, followed by pathway enrichment analysis through databases like STRING and Ingenuity
Pathway Analysis [7]. For angiogenesis studies, human umbilical vein endothelial cell (HUVEC)
proliferation assays and endothelial tube formation assays in Matrigel provide functional validation of
anti-angiogenic effects [6]. Western blot analysis of key pathway components (e.g., f-catenin, Na/K-

ATPase, gasdermin D cleavage) confirms proteomic findings at the protein level [7].

Therapeutic Implications and Combination Strategies

The multifaceted mechanism of nitroxoline action creates unique opportunities for rational drug

combinations that leverage its metal-chelating properties and membrane-disrupting effects. Most notably,
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nitroxoline demonstrates potent synergy with colistin, reducing the MIC of colistin-resistant
Enterobacteriaceae by 2-4 fold, even restoring susceptibility below clinical breakpoints in some strains [3].
This synergy extends to other large-scaffold antibiotics typically excluded by Gram-negative outer
membranes, including macrolides, rifampicin, novobiocin, and vancomycin [3]. In vivo validation in
Galleria mellonella larvae infected with mcr-1-positive K. pneumoniae demonstrated a two-fold
improvement in survival when nitroxoline was combined with colistin compared to monotherapy with either

agent alone [3].

Conversely, nitroxoline exhibits antagonism with beta-lactam antibiotics, likely due to its bacteriostatic
activity at certain concentrations impairing the effectiveness of these bactericidal agents that require active
cell division [3]. This important distinction informs clinical translation, suggesting that nitrexeline should be
strategically combined with non-cell-cycle-dependent antibiotics while avoiding combinations with beta-
lactams. The anti-biofilm activity of nitroxoline, mediated through chelation of iron and zinc ions essential

for biofilm matrix stability, further enhances its therapeutic utility in device-related and chronic infections

[8].

Conclusion and Future Directions

Nitroxoline represents a remarkable example of how deepening our understanding of a drug's molecular
mechanisms can reveal unexpected therapeutic potential beyond original indications. The compound's unique
metal-chelating properties underpin a diverse range of biological activities, from bacterial metal
intoxication to inhibition of metalloenzymes critical in cancer and inflammation. The recent discovery of its
bactericidal activity against A. baumannii, NLRP3 inflammasome inhibition, and multi-pathway

anticancer effects substantially expands the potential clinical applications of this decades-old antibiotic.

Significant challenges remain in translating these mechanistic insights into expanded clinical use,
particularly regarding pharmacokinetic limitations. Nitroxoline's rapid urinary excretion and limited tissue
distribution currently constrain systemic applications [5]. Ongoing research addressing these limitations
through structural optimization, nanoparticle-based delivery systems, and prodrug approaches may
overcome these barriers [4] [5]. Additionally, well-designed clinical trials are needed to validate the
promising preclinical findings, particularly in oncology and inflammatory conditions where current treatment

options remain limited.

© 2026 Smolecule. All rights reserved. 7/9 Tech Support


https://www.smolecule.com/products/s537297?utm_src=pdf-body
https://www.nature.com/articles/s41467-025-58730-5
https://www.nature.com/articles/s41467-025-58730-5
https://www.smolecule.com/products/s537297?utm_src=pdf-body
https://www.nature.com/articles/s41467-025-58730-5
https://www.smolecule.com/products/s537297?utm_src=pdf-body
https://www.nature.com/articles/s41467-025-58730-5
https://www.smolecule.com/products/s537297?utm_src=pdf-body
https://www.smolecule.com/products/s537297?utm_src=pdf-body
https://en.wikipedia.org/wiki/Nitroxoline
https://www.smolecule.com/products/s537297?utm_src=pdf-body
https://www.smolecule.com/products/s537297?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40581150/
https://www.sciencedirect.com/science/article/pii/S1359644625001321
https://pubmed.ncbi.nlm.nih.gov/40581150/
https://www.smolecule.com/products/s537297?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. in Antibacterial Drugs: From Chelation to Cefiderocol and... Nitroxoline [pmc.ncbi.nlm.nih.gov]
2. Chelation in Antibacterial Drugs: From Nitroxoline to ... [mdpi.com]

3. Uncovering nitroxoline activity spectrum, mode of action ... [nature.com]

4. a metal-chelating agent bridging infection and cancer [sciencedirect.com]

5. a metal-chelating agent bridging infection and cancer [pubmed.ncbi.nlm.nih.gov]

6. Effect of Nitroxoline on Angiogenesis and Growth ... [pmc.ncbi.nlm.nih.gov]

7. Integrative proteomic and functional analyses provide ... [nature.com]

8. - Wikipedia Nitroxoline [en.wikipedia.org]

9. Nitroxoline is a novel inhibitor of NLRP3-dependent pyroptosis [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Technical Analysis: Nitroxoline's Multimodal
Mechanism of Action Through Chelation Chemistry]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b537297#nitroxoline-mechanism-of-action-chelation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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